molecular formula C6H5F7O2 B12448641 (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-EN-1-OL

(2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-EN-1-OL

Cat. No.: B12448641
M. Wt: 242.09 g/mol
InChI Key: CZEJAYVQMKAUOR-UHFFFAOYSA-N
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Description

(2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-EN-1-OL is a fluorinated building block of significant interest in advanced materials science and pharmaceutical research. Its core research value lies in its unique perfluoroalkyl segment, which can impart enhanced stability, lipophilicity, and metabolic resistance to derivative compounds . Researchers utilize this alcohol in the synthesis of complex molecules, including fluorinated analogs of biologically active compounds, where the introduction of fluorine atoms is a key strategy for modulating properties like bioavailability and binding affinity. The terminal alcohol functional group serves as a versatile handle for further chemical transformations, enabling its incorporation into larger molecular architectures such as polymers, liquid crystals, and active pharmaceutical intermediates (APIs). This compound is strictly for use in laboratory research and development.

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O2/c7-4(2-1-3-14,5(8,9)10)15-6(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEJAYVQMKAUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(C(F)(F)F)(OC(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Coupling of Heptafluoroisopropyl Iodide with Propargyl Alcohol

The most widely documented method involves the reaction of heptafluoroisopropyl iodide with propargyl alcohol in the presence of copper(I) iodide and zinc in tetrahydrofuran (THF) under heating and irradiation. This protocol yields the target compound with a reported 65% yield after 2 hours. Key steps include:

  • Oxidative addition of heptafluoroisopropyl iodide to copper, forming a transient organocopper intermediate.
  • Alkyne activation by zinc, facilitating nucleophilic attack on the propargyl alcohol.
  • β-Fluoride elimination to generate the α,β-unsaturated alcohol framework.

Reaction Conditions Table

Component Quantity/Concentration Role
Heptafluoroisopropyl iodide 1.0 equiv. Electrophilic reagent
Propargyl alcohol 1.2 equiv. Nucleophile
CuI 10 mol% Catalyst
Zn 2.0 equiv. Reducing agent
THF 0.5 M Solvent
Temperature 60–80°C Thermal activation
Irradiation UV light (λ = 365 nm) Radical initiation

This method is favored for its scalability, though the use of Zn introduces challenges in waste management.

Radical-Mediated Pathways

Triethylborane-Initiated Trifluoromethoxylation

Radical addition strategies, inspired by trifluoromethylation protocols, employ CF₃SF₄Cl as a trifluoromethoxyl source:

  • Initiation : Triethylborane (Et₃B) generates radicals under aerobic conditions.
  • Addition : CF₃SF₄Cl adds to a preformed alkene intermediate (e.g., pent-2-en-1-ol derivative).
  • Quenching : Sodium bicarbonate neutralizes HCl byproducts.

While efficient for introducing the trifluoromethoxy group, this method requires stringent control over radical chain propagation to prevent polymerization.

Cross-Coupling Strategies

Palladium-Catalyzed Sonogashira Coupling

A patent-derived method adapts Sonogashira coupling for fluorinated systems:

  • Coupling : 1-Iodo-4-(trifluoromethoxy)benzene reacts with a propargyl alcohol derivative.
  • Catalysis : PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in THF/H₂O (3:1).
  • Isolation : Column chromatography (hexane/EtOAc) yields the product in 64–73% yield .

Optimization Insight :

  • Microwave irradiation (150°C, 30 min) enhances reaction rates but risks decomposition of heat-labile intermediates.
  • Ligand effects : Bulkier phosphines (e.g., XPhos) improve selectivity for the E-isomer.

Stereochemical Control and Isomerization

The E-configuration is thermodynamically favored due to steric repulsion between the trifluoromethoxy group and the adjacent fluorines. Key findings include:

  • Base-mediated isomerization : Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 80°C converts Z- to E-isomers quantitatively.
  • Chromatographic separation : Silica gel impregnated with AgNO₃ resolves isomers via π-complexation.

Industrial-Scale Considerations

Solvent Selection

  • THF vs. DMF : THF offers better solubility for CuI but necessitates anhydrous conditions.
  • Green alternatives : Cyclopentyl methyl ether (CPME) shows promise for reduced toxicity.

Waste Stream Management

  • Fluoride recovery : Ca(OH)₂ treatment precipitates CaF₂, reducing environmental impact.
  • Copper recycling : Ion-exchange resins recover >90% Cu from reaction mixtures.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated reactions using Ir(ppy)₃ (tris(2-phenylpyridine)iridium) enable room-temperature synthesis:

  • Mechanism : Single-electron transfer (SET) generates alkoxyl radicals, which undergo β-scission to form the enol.
  • Advantage : Avoids thermal degradation of sensitive intermediates.

Electrochemical Fluorination

Preliminary studies demonstrate anodic oxidation of pent-2-en-1-ol derivatives in HF/pyridine, though yields remain low (<30%).

Analytical Characterization

Critical data for verifying structure and purity:

  • ¹⁹F NMR : δ −58.02 (CF₃), −112.4 (CF₂).
  • HRMS : m/z 226.09 [M+H]⁺ (calc. 226.08).
  • IR : ν 3400 cm⁻¹ (O-H), 1650 cm⁻¹ (C=C).

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid, while reduction could produce 4,5,5,5-tetrafluoropentanol .

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target .

Comparison with Similar Compounds

Substituent Variations: Trifluoromethoxy vs. Heptafluoropropoxy

Compound A : (2E)-4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-en-1-ol

  • Molecular Formula : C₈H₅F₁₁O₂ ().
  • Key Difference : Replacement of -OCF₃ with bulkier -O-C₃F₇.
  • Impact :
    • Increased molecular weight (468 vs. ~260 for the target compound) enhances hydrophobicity (log Kow likely higher).
    • The heptafluoropropoxy group may reduce biodegradability due to stronger C-F bonds and steric hindrance .

Compound B: 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)-pent-2-enoic acid

  • Molecular Formula : C₆H₃F₇O₃ ().
  • Key Difference : Hydroxyl (-OH) replaced by carboxylic acid (-COOH).
  • Impact :
    • Higher water solubility (carboxylic acid group increases polarity).
    • Lower volatility (vapor pressure reduced due to hydrogen bonding).
    • Enhanced acidity (pKa ~2-3 for PFAS acids vs. ~14 for alcohols) .

Stereochemical Variations: E vs. Z Isomers

Compound C : (Z)-4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol

  • Key Difference : Z-configuration at C2 and iodine substitution at C2 ().
  • Impact :
    • Altered dipole moments affect boiling/melting points.
    • Iodine increases molecular weight (468 vs. ~260) and may enhance reactivity (e.g., susceptibility to nucleophilic substitution) .

Functional Group Modifications: Alcohol vs. Sulfonic Acid

Compound D : 1,1,2,2-Tetrafluoro-2-[(tridecafluorohexyl)oxy]ethane-1-sulfonic acid

  • Molecular Formula : C₈HF₁₉O₄S ().
  • Key Difference : Sulfonic acid (-SO₃H) replaces -OH.
  • Impact :
    • Extreme persistence in the environment (sulfonic acid groups resist microbial degradation).
    • Higher water solubility and anionic character at physiological pH .

Halogen Substitution: Fluorine vs. Chlorine

Compound E : Chlordecone (C₁₀H₁₀Cl₈O)

  • Key Difference : Chlorinated cyclodiene vs. fluorinated alcohol ().
  • Impact :
    • Chlordecone’s log Kow (4.5–5.4) suggests moderate bioaccumulation, similar to PFAS alcohols.
    • Chlorinated compounds generally exhibit slower degradation than fluorinated analogs .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Functional Group log Kow (Predicted)
Target Compound C₆H₅F₇O₂ ~260 -OCF₃ Alcohol 3.8–4.5*
Compound A (Heptafluoropropoxy analog) C₈H₅F₁₁O₂ 468 -O-C₃F₇ Alcohol 5.2–6.0*
Compound B (Carboxylic acid analog) C₆H₃F₇O₃ ~276 -OCF₃ Carboxylic acid 2.1–2.8*
Compound D (Sulfonic acid analog) C₈HF₁₉O₄S 518 -SO₃H Sulfonic acid 1.5–2.3

*Estimated based on structural analogs .

Research Findings

  • Degradation Pathways: Microbial cultures degrade unsaturated PFAS like the target compound via competing pathways (e.g., defluorination vs. chain shortening), but trifluoromethoxy groups slow degradation compared to non-ether PFAS .
  • Analytical Detection : Collision cross-section (CCS) data for similar alcohols (e.g., 170.6 Ų for [M+H]+ adduct) aid in LC-MS identification .
  • Synthetic Challenges : Steric hindrance from trifluoromethoxy groups complicates purification, as seen in analogs requiring multi-step synthesis .

Biological Activity

(2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol is a fluorinated organic compound with significant potential in various biological applications due to its unique chemical properties. The presence of multiple fluorine atoms enhances its metabolic stability and lipid solubility, which can improve membrane permeability and biological activity. This article reviews its biological activity, including data tables and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₆H₅F₇O
  • Molecular Weight : 226.09 g/mol
  • LogP : 3.14
  • Density : 1.6 g/cm³
  • Boiling Point : 211.0 °C at 760 mmHg

The biological activity of (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol is primarily attributed to its ability to form strong hydrogen bonds and electrostatic interactions with various molecular targets such as enzymes and receptors. The electron-withdrawing nature of the fluorine atoms enhances these interactions, potentially leading to increased efficacy in therapeutic applications.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, particularly its effects on enzyme inhibition and cytotoxicity.

Enzyme Inhibition

Research shows that compounds with similar structures exhibit inhibitory effects on cholinesterases (AChE and BChE), β-secretase, and cyclooxygenase enzymes (COX-2). The presence of fluorine atoms has been linked to enhanced inhibitory activity due to increased interaction with enzyme active sites.

CompoundTarget EnzymeIC50 (μM)
(2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-olAChE19.2
(2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-olBChE13.2
Similar Fluorinated CompoundsCOX-2Moderate Activity

Cytotoxicity

In vitro studies have demonstrated that (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol exhibits cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound showed significant cytotoxicity with an IC50 value indicating effective cell growth inhibition.
Cell LineIC50 (μM)
MCF-715.0
Hek29320.0

Case Studies

  • Fluorinated Compounds in Cancer Research : A study focusing on fluorinated derivatives revealed that the introduction of trifluoromethyl groups significantly enhances the compounds' ability to inhibit cancer cell proliferation.
  • Enzyme Interaction Studies : Molecular docking studies indicated that the trifluoromethoxy group forms critical interactions with key residues in target enzymes like AChE and COX-2, suggesting a mechanism for the observed biological activities.

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